

# A Comprehensive Technical Guide to 3'-Methoxypropiofenone: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name:	3-(3-Methoxyphenyl)-3'-methylpropiofenone
CAS No.:	898774-40-8
Cat. No.:	B1629571

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This in-depth technical guide provides a comprehensive overview of 3'-methoxypropiofenone (CAS No. 37951-49-8), a key chemical intermediate in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, details established synthesis protocols, explores its significant applications, and outlines essential safety and handling procedures. The information presented herein is curated to support advanced research and development activities by providing both foundational knowledge and practical, field-proven insights.

## Core Chemical and Physical Properties

3'-Methoxypropiofenone is an aromatic ketone that serves as a crucial building block in the synthesis of a diverse range of organic compounds.<sup>[2][3]</sup> Its molecular structure, which features a methoxy group at the meta-position of the phenyl ring attached to a propiofenone core, imparts unique reactivity that is instrumental in the synthesis of more complex molecules.<sup>[1][3]</sup>

Table 1: Physicochemical Properties of 3'-Methoxypropiophenone

Property	Value	Reference(s)
CAS Number	37951-49-8	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[4][6]
Molecular Weight	164.20 g/mol	[6][7]
IUPAC Name	1-(3-methoxyphenyl)propan-1-one	[2][8]
Synonyms	m-Methoxypropiophenone, 3-Methoxyphenyl ethyl ketone	[4]
Appearance	Colorless to pale yellow liquid	[2][3][9]
Boiling Point	259 °C	[4][6][10]
Melting Point	Approximately -1 °C	[2][9]
Density	1.016 g/cm <sup>3</sup>	[2][4]
Solubility	Soluble in organic solvents such as ethanol, methanol, and diethyl ether. Very slightly soluble in water.	[2][3]
Flash Point	98.9 °C	[2][4]
Refractive Index	1.501	[2][4]

## Synthesis Methodologies: A Comparative Analysis

Several synthetic routes for 3'-methoxypropiophenone have been established, with the Grignard reaction and Friedel-Crafts acylation being the most prevalent. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

### Grignard Reaction with a Nitrile

This common laboratory-scale synthesis involves the reaction of an organometallic Grignard reagent, prepared from m-methoxybromobenzene, with propionitrile. This method is favored for its relatively high yield and specificity.

#### Step 1: Formation of the Grignard Reagent

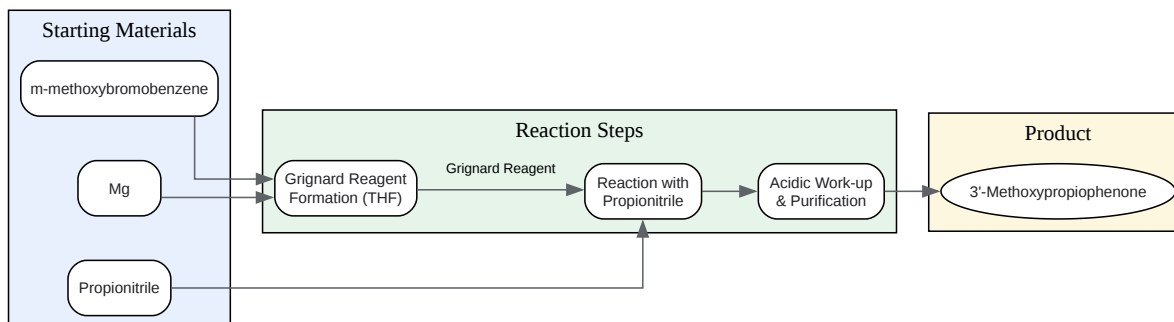
- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 24.0 g (1.0 mol) of magnesium turnings and 3.0 g of anhydrous aluminum trichloride to 300 mL of anhydrous tetrahydrofuran (THF).[2]
- Heat the mixture gently.
- Slowly add a solution of 187.1 g (1.0 mol) of m-methoxybromobenzene in 300 mL of THF from the dropping funnel at a rate that maintains a gentle reflux (50-55 °C).[1]
- After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

#### Step 2: Reaction with Propionitrile

- While stirring, slowly add 55.1 g (1.0 mol) of propionitrile to the prepared Grignard reagent. [2]
- Allow the reaction to proceed for an additional 1-2 hours after the addition is complete.[2]

#### Step 3: Work-up and Purification

- Cool the reaction mixture in an ice-water bath and slowly add 3.0 M hydrochloric acid to decompose the intermediate imine salt.[2]
- Separate the organic layer and wash it sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the THF by distillation under atmospheric pressure.
- Purify the resulting crude product by vacuum distillation to obtain 3'-methoxypropiofenone. [2]



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Caption: Workflow for the Grignard synthesis of 3'-methoxypropiofenone.

## Friedel-Crafts Acylation

An alternative industrial-scale synthesis involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3] While effective, this method requires careful control of reaction conditions to prevent side reactions.

- In a suitable reaction vessel, suspend anhydrous aluminum chloride in a solvent such as dichloromethane.
- Cool the suspension to 0-5 °C and add propionyl chloride dropwise, maintaining the low temperature.
- Add anisole to the reaction mixture at a controlled rate, ensuring the temperature does not exceed 10 °C.
- Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

## Spectroscopic Characterization

The identity and purity of synthesized 3'-methoxypropiofenone are confirmed through various spectroscopic techniques.

<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>): δ 7.54 (d, J = 7.9 Hz, 1H), 7.50 (t, J = 2.4 Hz, 1H), 7.37 (t, J = 7.9 Hz, 1H), 7.10 (dd, J = 7.9, 2.4 Hz, 1H), 3.86 (s, 3H), 3.00 (q, J = 7.3 Hz, 2H), 1.23 (t, J = 7.3 Hz, 3H).[6][11]

<sup>13</sup>C-NMR: Key signals are expected for the carbonyl carbon, aromatic carbons (with distinct shifts for the methoxy-substituted and other carbons), the methoxy carbon, and the aliphatic carbons of the propyl chain.

Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak at m/z = 164, corresponding to the molecular weight of the compound.[7]

## Applications in Research and Drug Development

3'-Methoxypropiofenone is a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[3][12]

### Pharmaceutical Synthesis

A primary application of 3'-methoxypropiofenone is as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[3][12] Notably, it is a crucial precursor for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[13] The synthesis involves a Reformatsky-type reaction of 3'-methoxypropiofenone with an α-bromoester in the presence of zinc metal.[13]

### Agrochemicals and Other Fine Chemicals

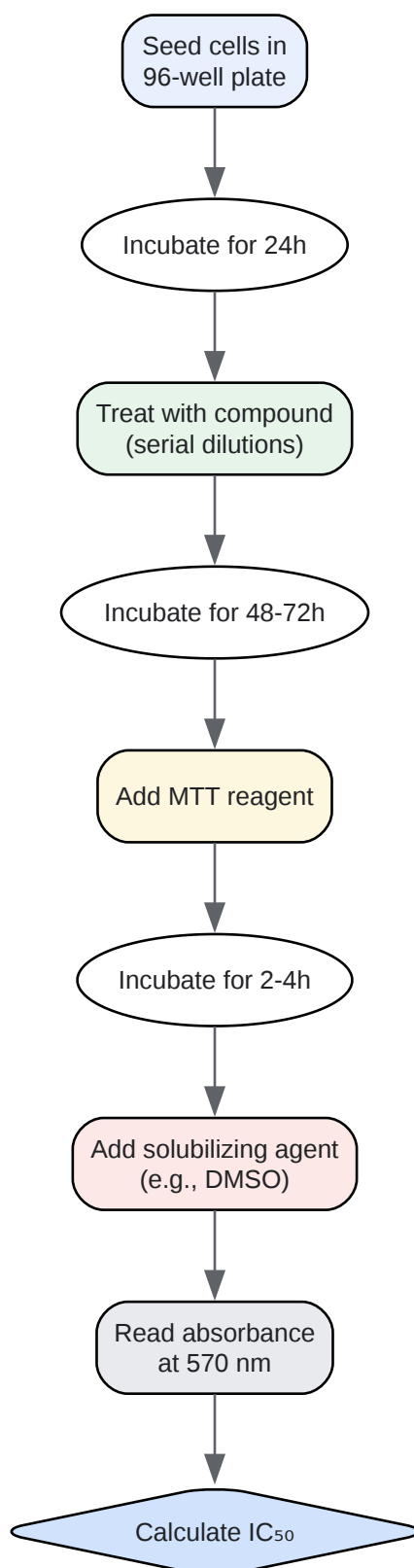
Beyond pharmaceuticals, 3'-methoxypropiofenone is utilized in the synthesis of agrochemicals, including herbicides and insecticides.[2][3] Its versatile structure also makes it a

building block for fragrances and dyes.[1][9]

## In-Vitro Biological Screening (Hypothetical Application)

Given its prevalence as a scaffold in medicinal chemistry, novel derivatives of 3'-methoxypropiofenone could be synthesized and screened for various biological activities. A foundational in-vitro assay to assess the general cytotoxicity of such derivatives is the MTT assay.

- **Cell Culture:** Plate a suitable human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (derivatives of 3'-methoxypropiofenone) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include vehicle-only and untreated controls.[2]
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the  $IC_{50}$  (half-maximal inhibitory concentration) for each compound.



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Caption: Workflow for a general cytotoxicity (MTT) assay.

## Safety and Handling

3'-Methoxypropiophenone is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It may also cause skin and serious eye irritation.[7][8]

Precautionary Measures:

- Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[14]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][14][15]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
- First Aid:
  - If Swallowed: Call a poison center or doctor if you feel unwell.[14]
  - If on Skin: Wash with plenty of water.[14]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

## Conclusion

3'-Methoxypropiophenone is a cornerstone intermediate in synthetic organic chemistry with significant industrial and research applications. Its well-defined properties and versatile reactivity make it an indispensable component in the development of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible utilization in advancing scientific and technological innovation.

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